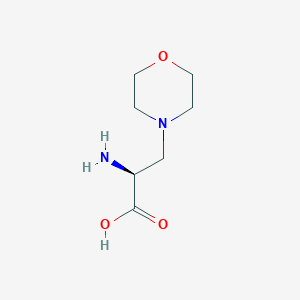

(S)-2-Amino-3-morpholinopropanoic acid

Description

Overview of Unnatural Amino Acids as Modular Building Blocks in Organic and Bioorganic Chemistry

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nextpeptide.comchemicalbook.com These compounds are invaluable tools in organic and bioorganic chemistry, serving as versatile modular building blocks for constructing novel peptides, proteins, and complex molecular architectures. nextpeptide.com Their incorporation into peptide chains can introduce unique structural and functional properties not accessible with natural amino acids.

Researchers utilize UAAs to enhance the therapeutic properties of peptide-based drugs, such as increasing their stability against enzymatic degradation, improving receptor binding affinity and selectivity, and modifying their pharmacokinetic profiles. By synthetically modifying side chains, the amino group, or the carboxyl group, chemists can impart new functionalities, creating molecules with enhanced stability or specific interaction capabilities. The vast array of available UAA structures provides an almost infinite toolkit for chemists to design molecules for diverse applications, including drug development, protein engineering, and the creation of novel biomaterials. nextpeptide.com

The Morpholine (B109124) Moiety in Heterocyclic Chemistry and its Relevance to Molecular Design

Morpholine is a six-membered heterocyclic organic compound containing both an amine and an ether functional group. This structure is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous approved and experimental drugs. Its prevalence is due to a combination of advantageous physicochemical and metabolic properties, as well as its synthetic accessibility.

The morpholine ring can improve a molecule's pharmacokinetic properties, such as aqueous solubility and metabolic stability. The presence of the weak basic nitrogen atom and the oxygen atom allows the ring to participate in various lipophilic and hydrophilic interactions, which can be crucial for a drug's ability to cross biological membranes and interact with its target. In molecular design, the morpholine moiety can act as a rigid scaffold to correctly orient other functional groups for optimal interaction with biological targets or can be an integral part of the pharmacophore, directly contributing to the molecule's biological activity. Its ability to enhance potency and confer desirable drug-like properties has made it a frequent choice for medicinal chemists developing new therapeutic agents for a wide range of diseases. nextpeptide.com

Significance of Chirality in Amino Acids and Derivatives

Chirality, or "handedness," is a fundamental property of amino acids that has profound implications for their biological function. With the exception of glycine (B1666218), all standard amino acids are chiral, existing as two non-superimposable mirror images known as enantiomers (L- and D-forms). chemicalbook.com Biological systems exhibit a high degree of stereospecificity; for instance, proteins in most organisms are constructed almost exclusively from L-amino acids. This preference is dictated by the chiral environment of enzymes and ribosomes that catalyze protein synthesis. chemicalbook.com

The absolute configuration of an amino acid dictates its biological role. While L-amino acids are the building blocks of proteins, D-amino acids, though less common, play crucial roles in various biological processes, such as in bacterial cell walls and as neurotransmitters. The distinct three-dimensional arrangement of enantiomers means they can interact differently with other chiral molecules, such as biological receptors or enzymes. This stereospecificity is critically important in drug design, as one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other could be inactive or even cause adverse effects. chemicalbook.com Consequently, controlling the chirality of amino acid derivatives is a central aspect of modern synthetic and medicinal chemistry.

Research Scope and Focus on (S)-2-Amino-3-morpholinopropanoic Acid within the Unnatural Amino Acid Landscape

This compound is a chiral, unnatural amino acid that combines the structural features discussed previously: an amino acid backbone, a specific (S)-chirality at the alpha-carbon, and a morpholine ring in its side chain. While extensive research exists on the broader classes of unnatural amino acids and morpholine-containing compounds, detailed scientific literature specifically investigating the synthesis, properties, and applications of this compound is not widely available in public research databases.

Its structure suggests its potential as a specialized building block in peptide synthesis and peptidomimetic design. The incorporation of this UAA could be explored for several research purposes:

Conformational Constraint: The bulky and conformationally distinct morpholine ring could be used to induce specific secondary structures (e.g., turns or helices) in synthetic peptides.

Modulation of Physicochemical Properties: The morpholine moiety would be expected to influence the solubility, polarity, and pharmacokinetic behavior of peptides into which it is incorporated.

Novel Biological Interactions: The unique combination of the amino acid scaffold and the morpholine ring could lead to novel interactions with biological targets.

Currently, this compound is available from specialized chemical suppliers, indicating its use in niche research and development applications. However, without published studies, its specific role and the detailed findings from its use remain within the purview of proprietary or as-yet-unpublished research. The focus for this compound lies in its potential to merge the stability and pharmacokinetic advantages of the morpholine scaffold with the precise structural control offered by stereospecific unnatural amino acids.

Data Tables

Table 1: Properties of this compound Data sourced from publicly available chemical databases and may be predicted.

| Property | Value |

| CAS Number | 1931924-34-3 |

| Molecular Formula | C₇H₁₄N₂O₃ |

| Molecular Weight | 174.2 g/mol |

| Predicted Boiling Point | 335.2 ± 42.0 °C |

| Predicted Density | 1.232 ± 0.06 g/cm³ |

| Predicted pKa | 1.70 ± 0.10 |

Table 2: Key Structural Components and Their Significance

| Component | Significance in Molecular Design |

| Unnatural Amino Acid Backbone | Allows for incorporation into peptides; provides sites for further chemical modification. |

| (S)-Chirality | Defines a specific 3D spatial arrangement, crucial for stereospecific interactions with biological targets. |

| Morpholine Moiety | Can enhance solubility, improve metabolic stability, and act as a scaffold to orient other functional groups. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-morpholin-4-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c8-6(7(10)11)5-9-1-3-12-4-2-9/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBWWSOQRZVLPX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical and Advanced Structural Characterization of S 2 Amino 3 Morpholinopropanoic Acid

Absolute Configuration Assignment and Verification

The designation "(S)" in (S)-2-Amino-3-morpholinopropanoic acid specifies the absolute configuration at the chiral alpha-carbon atom. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which rank the four substituents attached to the chiral center. For this molecule, the amino group (-NH2), the carboxylic acid group (-COOH), the morpholinomethyl group (-CH2-morpholine), and a hydrogen atom are ranked based on atomic number. The (S)-configuration indicates that when viewing the molecule with the lowest priority substituent (hydrogen) pointing away, the arrangement of the remaining substituents in descending order of priority follows a counter-clockwise direction.

Verification of this absolute configuration would typically be achieved through single-crystal X-ray crystallography, which provides an unambiguous three-dimensional map of the molecule's atomic arrangement. Alternatively, chiral synthesis from a starting material of known stereochemistry can be employed to infer the configuration of the final product, assuming the reaction pathway does not alter the chiral center.

Conformational Analysis of the Morpholine (B109124) Ring and Amino Acid Scaffold

The structural flexibility of this compound is largely dictated by the conformational dynamics of the morpholine ring and the rotational freedom around the single bonds of the amino acid backbone. The morpholine ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, substituents on the nitrogen and carbon atoms can be oriented in either axial or equatorial positions. For the amino acid side chain, the connection to the morpholine nitrogen would influence the conformational equilibrium of the ring.

Computational modeling and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for analyzing these conformational preferences. Theoretical calculations can predict the relative energies of different conformers, while NMR techniques, such as the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide experimental evidence for the predominant solution-state conformation.

Chirality-Dependent Molecular Interactions and Recognition

The specific three-dimensional arrangement of the functional groups in this compound governs its interactions with other chiral molecules, a fundamental principle in molecular recognition. The chiral center, in conjunction with the spatial disposition of the amino, carboxyl, and morpholine groups, creates a unique stereoelectronic surface. This allows for diastereoselective interactions with other chiral entities, such as enzymes, receptors, or other amino acids.

These chirality-dependent interactions are crucial in various biological and chemical contexts. For instance, in a biological system, an enzyme's active site might preferentially bind the (S)-enantiomer over its (R)-counterpart due to a more favorable steric and electronic fit. The study of these interactions often involves techniques like co-crystallization, affinity chromatography with a chiral stationary phase, or spectroscopic titrations. The outcomes of such studies are vital for understanding the molecule's potential biological activity and for the development of enantioselective processes.

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of advanced spectroscopic methods is indispensable for the comprehensive structural characterization of this compound, confirming its chemical identity, stereochemistry, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Structure and Stereochemical Elucidation

NMR spectroscopy is a cornerstone technique for determining the chemical structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) would be used to assign all proton and carbon signals in the molecule, confirming the connectivity of the amino acid scaffold and the morpholine ring.

For stereochemical elucidation, advanced NMR methods are employed. The relative stereochemistry and conformational preferences can be investigated through the analysis of proton-proton coupling constants (³JHH) and NOE data. Chiral derivatizing agents or chiral solvating agents can be used to create a diastereomeric environment, which can lead to the separation of NMR signals for the (S) and (R) enantiomers, thus allowing for the determination of enantiomeric purity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical data for illustrative purposes, as experimental data is not publicly available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| α-CH | 3.8 - 4.2 | 55 - 60 |

| β-CH₂ | 2.9 - 3.4 | 50 - 55 |

| Morpholine -CH₂-N- | 2.5 - 2.9 | 53 - 58 |

| Morpholine -CH₂-O- | 3.6 - 4.0 | 66 - 70 |

| COOH | 10 - 13 (proton) | 170 - 175 |

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, which can be used to confirm its molecular formula (C₇H₁₄N₂O₃).

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pattern of the molecule. This provides valuable structural information and can be used to confirm the presence of the morpholine and amino acid substructures. MS is also a sensitive method for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Table 2: Expected Mass Spectrometry Data for this compound (Note: These are hypothetical data for illustrative purposes.)

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 175.1026 |

| [M+Na]⁺ | 197.0845 |

| [M-H]⁻ | 173.0880 |

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Secondary Structure Inference

Circular dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is particularly sensitive to the stereochemical features of a molecule.

For this compound, its CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) that are a unique signature of its (S)-configuration. The spectrum of its enantiomer, (R)-2-Amino-3-morpholinopropanoic acid, would be a mirror image. This makes CD spectroscopy an excellent tool for confirming the enantiomeric purity of a sample. While this single amino acid does not have a secondary structure in the traditional sense of proteins, the conformation of the molecule can influence the CD spectrum, providing insights into its solution-state structure.

X-ray Crystallography for Solid-State Structure Determination (General for morpholine derivatives)

The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single crystal of the compound. nih.gov The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. nih.gov By analyzing the position and intensity of these spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. nih.govmdpi.com From this map, an atomic model of the molecule is constructed and refined, yielding a detailed picture of the solid-state structure. mdpi.com

In the context of morpholine-containing compounds, this technique definitively elucidates the conformation of the six-membered morpholine ring, which typically adopts a stable chair conformation. iucr.org Furthermore, it reveals how molecules are arranged in the crystal lattice, highlighting non-covalent interactions such as hydrogen bonds and van der Waals forces that stabilize the crystal structure. mdpi.comnih.gov

Detailed research on various morpholine derivatives has provided a wealth of crystallographic data. For instance, the structures of 1,2-dimorpholinoethane (B162056) and 1-morpholino-3-morpholinium bromide propane (B168953) have been meticulously characterized. mdpi.com The study revealed that 1,2-dimorpholinoethane crystallizes in the monoclinic P2₁/n space group, with the molecule possessing a center of symmetry. mdpi.com In contrast, its analogue, 1-morpholino-3-morpholinium bromide propane, crystallizes in the non-centrosymmetric P2₁ space group. mdpi.com The packing of these molecules in the crystal is influenced by various intermolecular interactions, including O···H, N···H, and significant H···H contacts. mdpi.com

Another example is the Schiff base, (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol, which also crystallizes in the monoclinic system with a P2₁/n space group. bohrium.com The structural analysis provided precise bond lengths and angles, confirming the molecular geometry and revealing weak π-π interactions that contribute to the intermolecular arrangement in the solid state. bohrium.com Such studies demonstrate the power of X-ray diffraction to provide high-resolution structural data that can be correlated with computational models. bohrium.com

The crystallographic data from these representative morpholine derivatives are summarized in the tables below.

Table 1: Crystallographic Data for Select Morpholine Derivatives

| Parameter | 1,2-dimorpholinoethane mdpi.com | 1-morpholino-3-morpholinium bromide propane mdpi.com | (E)-1-(((3-fluoro-4-morpholinophenyl)imino)methyl)napthalen-2-ol bohrium.com |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁ | P2₁/n |

| a (Å) | 6.0430(3) | 6.37450(10) | 15.1589(12) |

| b (Å) | 8.0805(3) | 11.1378(2) | 7.4349(5) |

| c (Å) | 11.1700(4) | 9.6549(2) | 15.4287(13) |

| β (º) | 97.475(2) | 93.358(2) | 98.340(4) |

| Volume (ų) | 540.80(4) | 684.30(2) | 1720.5(2) |

| Z | 2 | 2 | 4 |

| Temperature (K) | 170(2) | 120(2) | 296(2) |

Table 2: Key Intermolecular Interactions in Crystalline Morpholine Derivatives mdpi.com

| Compound | Interaction Type | Percentage Contribution |

| 1,2-dimorpholinoethane | H···H | 79.0% |

| O···H | 16.8% | |

| N···H | 4.2% | |

| 1-morpholino-3-morpholinium bromide propane | H···H | 73.3% |

| O···H | 14.4% | |

| Br···H | 11.6% |

These findings underscore the utility of single-crystal X-ray diffraction in the comprehensive structural analysis of morpholine-containing molecules. The technique provides foundational data that is critical for understanding structure-property relationships, guiding synthetic efforts, and performing computational studies.

Computational and Theoretical Investigations of S 2 Amino 3 Morpholinopropanoic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are a cornerstone of modern chemical research. These calculations are used to determine the electronic structure and predict various properties of molecules. For amino acids like (S)-2-amino-3-morpholinopropanoic acid, methods such as density functional theory (DFT) and ab initio molecular orbital theory are commonly applied to gain a deeper understanding of their intrinsic chemical characteristics.

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and geometry. Quantum chemical calculations are used to determine the distribution of electrons within this compound and its analogs. This analysis involves examining molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electron density distribution, and electrostatic potential maps.

These calculations help identify the most electron-rich and electron-deficient regions of the molecule, providing clues about sites susceptible to electrophilic or nucleophilic attack. For instance, the nitrogen atoms in the morpholine (B109124) ring and the amino group, as well as the oxygen atoms of the carboxyl group, are expected to be regions of high electron density, influencing their ability to participate in hydrogen bonding and other intermolecular interactions.

Molecules with rotatable bonds can exist in multiple spatial arrangements known as conformations. This compound, with its flexible morpholine ring and side chain, can adopt various conformations. Furthermore, as an amino acid, it possesses a chiral center at the alpha-carbon, leading to the existence of stereoisomers (enantiomers). quora.com

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers and the transition states that connect them. By calculating the relative energies of these different conformations and the stereoisomers, researchers can determine the most energetically favorable structures. This information is crucial for understanding how the molecule might bind to a receptor or enzyme, as its biological activity is often dependent on a specific three-dimensional shape. For example, studies on isoleucine, an amino acid with a chiral side chain, have shown how different crystal packing can arise from its specific stereochemistry. researchgate.net

Quantum chemical calculations are particularly adept at predicting the thermodynamic properties of isolated molecules in the gas phase. These calculations provide fundamental data on molecular stability and reactivity, free from solvent effects.

The standard molar enthalpy of formation (ΔH°f) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. alloprof.qc.ca It is a key measure of a molecule's thermodynamic stability. Computational methods can predict these values by calculating the total electronic energy of the molecule and applying thermochemical corrections. This data is valuable for understanding the energetics of reactions involving the amino acid.

Table 1: Representative Predicted Standard Molar Enthalpies of Formation for Amino Acid Analogs. Note: These are illustrative values for analogous compounds, as specific data for this compound is not available in the provided sources.

| Compound | Formula | Predicted ΔH°f (kJ/mol) |

|---|---|---|

| Alanine (B10760859) | C₃H₇NO₂ | -388 |

| Serine | C₃H₇NO₃ | -525 |

Bond Dissociation Enthalpy (BDE) is the enthalpy change required to break a specific bond homolytically in the gas phase. ucsb.edu Computationally, BDEs are calculated as the enthalpy difference between the parent molecule and the two resulting radical fragments. Analyzing the BDEs for various bonds within this compound can identify the weakest bonds and predict potential fragmentation pathways in mass spectrometry or photochemical reactions.

Table 2: Representative Predicted Bond Dissociation Enthalpies (BDEs) for Bonds in Amino Acid Structures. Note: These are illustrative values for analogous bond types, as specific data for this compound is not available in the provided sources.

| Bond | Bond Type | Predicted BDE (kJ/mol) |

|---|---|---|

| Cα–H | Alpha-Hydrogen | 405 |

| Cα–Cβ | Side Chain Carbon | 350 |

| N–H | Amino Group | 370 |

Gas-phase acidity (GA) refers to the Gibbs free energy change for the deprotonation of a molecule (AH → A⁻ + H⁺). researchgate.net Gas-phase basicity (GPB) is the negative of the Gibbs free energy change for the protonation of a molecule (B + H⁺ → BH⁺). Related to GPB is the proton affinity (PA), which is the corresponding enthalpy change. nih.govnist.gov These values quantify the intrinsic acidity and basicity of a molecule without the influence of a solvent.

For this compound, the most acidic site is the carboxylic acid proton, while several basic sites exist, including the amino group and the morpholine nitrogen. Computational studies can predict the PA and GPB for each basic site to determine the most favorable location for protonation in the gas phase. nih.govnih.gov Experimental methods, such as the extended kinetic method in mass spectrometry, are often used to validate these theoretical predictions for amino acid analogs. wm.edu

Table 3: Representative Gas-Phase Basicity and Proton Affinity Values for Amino Acid Analogs. Note: These are illustrative values for analogous compounds, as specific data for this compound is not available in the provided sources.

| Compound | Gas-Phase Basicity (GPB, kJ/mol) | Proton Affinity (PA, kJ/mol) |

|---|---|---|

| Alanine | 856.5 | 887.8 |

| Lysine | 951.0 | 985.3 |

Prediction of Gas-Phase Thermodynamic Properties

Proton Affinities and Adiabatic Ionization Enthalpies

Theoretical calculations are crucial in determining the intrinsic basicity and reactivity of molecules like this compound through the computation of proton affinities (PA) and adiabatic ionization enthalpies (AIE). Proton affinity is a measure of the gas-phase basicity of a molecule and is defined as the negative of the enthalpy change for the protonation reaction. Adiabatic ionization enthalpy, on the other hand, represents the minimum energy required to remove an electron from a molecule in its gaseous state.

The protonation is likely to occur at the amino group of the amino acid backbone or the nitrogen atom of the morpholine ring. The specific site of protonation and the resulting PA value would depend on the relative basicities of these nitrogen atoms, which are influenced by inductive and steric effects of the molecular structure. Similarly, the adiabatic ionization enthalpy would be sensitive to the location of the highest occupied molecular orbital (HOMO), which could be localized on the amino acid moiety or the morpholine ring.

To illustrate the typical values obtained from such computational studies, the following table presents the calculated proton affinities for various protonation sites of the amino acid cysteine.

| Protonation Site | Proton Affinity (0 K, kcal/mol) | Gas-Phase Basicity (298.15 K, kcal/mol) |

| N-protonation | 214.96 | 208.21 |

| O-protonation | 201.83 | 194.16 |

| S-protonation | 193.31 | 186.40 |

| Data derived from benchmark ab initio computations on cysteine. nih.gov |

These values demonstrate the site-dependent nature of proton affinity and the precision achievable through modern computational chemistry.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools for understanding the interactions of small molecules like this compound with biological macromolecules. These computational methods provide detailed insights at the atomic level, guiding the design and development of new therapeutic agents. nih.gov

Molecular Docking Studies with Protein Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in understanding the binding mode and affinity of molecules such as this compound to the active sites of enzymes and receptors. The morpholine ring, a common scaffold in medicinal chemistry, is known to participate in various interactions that enhance binding affinity and selectivity. nih.govacs.org

In the context of this compound, the morpholine moiety can act as a hydrogen bond acceptor through its oxygen atom and as both a hydrogen bond donor and acceptor through its nitrogen atom. The flexible chair-like conformation of the morpholine ring allows it to adapt to the topology of different protein binding pockets. acs.org Docking studies of morpholine-containing compounds have revealed their ability to form key interactions with amino acid residues in protein active sites, contributing to their biological activity. acs.org For instance, the nitrogen atom of the morpholine ring can interact with acidic residues like aspartate and glutamate (B1630785), while the oxygen atom can form hydrogen bonds with residues such as serine and threonine.

While specific docking studies on this compound are not detailed in the provided search results, the general principles observed for morpholine-containing ligands can be extrapolated. A hypothetical docking study would likely show the amino acid backbone forming salt bridges and hydrogen bonds, while the morpholine ring engages in additional polar and non-polar interactions within the active site.

| Type of Interaction | Potential Interacting Residues in a Protein Active Site |

| Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Asparagine, Glutamine |

| Hydrophobic Interactions | Leucine (B10760876), Isoleucine, Valine, Phenylalanine |

| Salt Bridge | Aspartic Acid, Glutamic Acid (with the amino group) |

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time. nih.gov Unlike the static picture provided by molecular docking, MD simulations can reveal the stability of the ligand-protein complex, the conformational changes that occur upon binding, and the role of solvent molecules in the interaction. mdpi.com

For a complex of this compound with a target protein, an MD simulation would start with the docked pose and simulate the movements of all atoms in the system over a period of nanoseconds to microseconds. nih.gov The analysis of the simulation trajectory can provide valuable information, such as the persistence of key hydrogen bonds, the flexibility of the ligand in the binding site, and the calculation of binding free energies. nih.govmdpi.com

MD simulations of morpholine-containing inhibitors have been used to understand their mechanism of action and to refine their design. researchgate.net These simulations can highlight the importance of the morpholine scaffold in maintaining a bioactive conformation and in establishing stable interactions with the protein. The insights gained from MD simulations are crucial for understanding the structure-activity relationship and for optimizing the pharmacokinetic properties of drug candidates. nih.gov

Theoretical Analysis of Electron Density Topology (e.g., Atoms in Molecules Theory, AIM)

The Quantum Theory of Atoms in Molecules (AIM) is a powerful theoretical framework that analyzes the topology of the electron density to elucidate chemical bonding and molecular structure. wikipedia.org This approach, developed by Richard Bader, provides a rigorous definition of atoms and bonds based on the gradient vector field of the electron density. wikipedia.org

An AIM analysis of this compound would involve calculating the electron density of the molecule using quantum mechanical methods and then identifying the critical points (CPs) in this density. The properties of the electron density at these critical points provide quantitative information about the nature of the chemical bonds and non-covalent interactions within the molecule. nih.govnih.gov

Key parameters derived from an AIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). For a covalent bond, ρ is typically high, and ∇²ρ is negative, indicating a concentration of electron density. For closed-shell interactions, such as hydrogen bonds or van der Waals interactions, both ρ and ∇²ρ are relatively small and positive. nih.gov

The application of AIM to amino acids has provided deep insights into their intramolecular interactions and how these influence their properties. nih.gov For this compound, an AIM analysis could be used to:

Characterize the covalent bonds within the amino acid and morpholine moieties.

Identify and quantify the strength of intramolecular hydrogen bonds, for example, between the amino and carboxyl groups or involving the morpholine ring.

Analyze the charge distribution and atomic properties, such as atomic charges and volumes.

| AIM Parameter | Significance in Chemical Bonding |

| Electron Density (ρ) at BCP | Correlates with bond order/strength. |

| Laplacian of Electron Density (∇²ρ) at BCP | Negative for shared (covalent) interactions; Positive for closed-shell (ionic, hydrogen bond, van der Waals) interactions. |

| Bond Path | A line of maximum electron density linking two nuclei, indicating a chemical bond. |

| Ellipticity (ε) | Measures the deviation of the electron density from cylindrical symmetry, indicating the π-character of a bond. |

By applying AIM theory, a detailed and quantitative picture of the electronic structure of this compound can be obtained, providing a fundamental understanding of its chemical behavior and reactivity.

Biochemical and Enzymatic Investigations Involving S 2 Amino 3 Morpholinopropanoic Acid

Substrate Specificity and Recognition by Amino Acid-Processing Enzymes

There is no specific information available in the searched literature detailing the recognition and processing of (S)-2-Amino-3-morpholinopropanoic acid by amino acid-processing enzymes. Studies investigating how the morpholino group influences binding to the active sites of enzymes such as oxidases, ligases, or transferases have not been found. The structural determinants for the substrate specificity of these enzymes are typically elucidated by studying their interactions with a variety of analogs, but this compound does not appear to have been included in such published research.

Enzyme Kinetics Analysis with Unnatural Amino Acid Substrates or Analogs

No specific enzyme kinetics analyses for this compound have been reported in the available literature. Consequently, experimentally determined kinetic parameters are unavailable.

Determination of Michaelis-Menten Parameters (K_m, V_max, k_cat)

There are no published studies that report the Michaelis-Menten parameters (K_m, V_max) or the turnover number (k_cat) for enzymes acting on this compound as a substrate.

Evaluation of Catalytic Efficiency

Without values for k_cat and K_m, the catalytic efficiency (k_cat/K_m) of any enzyme for this compound cannot be calculated or evaluated.

Inhibition Kinetics and Mechanism Studies

No literature was found that investigates this compound as a potential enzyme inhibitor. Therefore, no data on inhibition constants (K_i) or the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) are available.

Biotransformation Systems Utilizing Novel Amino Acid Structures

Searches did not yield any reports on the use of this compound in biotransformation systems. Research into the microbial or enzymatic conversion of this compound to other valuable chemicals appears not to have been published.

Investigation of Enzymatic Hydroxylation Pathways for Unnatural Amino Acids

While there is extensive research on the enzymatic hydroxylation of various natural and non-proteinogenic amino acids, no studies were found that specifically investigate the hydroxylation pathways for this compound. mdpi.comresearchgate.netnih.govnih.gov The potential for enzymes like hydroxylases to act on the morpholine (B109124) ring or other parts of the molecule has not been explored in the available literature.

Integration into Protein Engineering and Genetic Code Expansion Studies

The ability to introduce ncAAs with unique chemical properties into proteins at specific sites has revolutionized the field of protein engineering. This is primarily achieved through the use of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a nonsense codon, typically the amber stop codon (UAG), and insert the desired ncAA during protein translation. This technique allows for the creation of proteins with novel functionalities, such as altered catalytic activity, enhanced stability, or the introduction of bioorthogonal handles for subsequent chemical modification.

While there are no specific reports on the integration of this compound, the successful incorporation of other ncAAs with heterocyclic side chains suggests its potential feasibility. The morpholine moiety, with its secondary amine, could introduce a unique chemical handle for site-specific modifications or influence protein folding and interactions in novel ways.

Post-Translational Chemical and Enzymatic Functionalization of Proteins

Following the successful incorporation of a ncAA, the unique functional group on its side chain can be used for post-translational modifications. These modifications can introduce a wide range of functionalities, including fluorescent probes, cross-linkers, or therapeutic agents. nih.gov Bioorthogonal chemistry, which involves reactions that occur rapidly and selectively in a biological environment without interfering with native biochemical processes, is often employed for this purpose. wikipedia.orgspringernature.com

Table 2: Common Bioorthogonal Reactions for Protein Functionalization

| Reaction | Reactants |

| Staudinger Ligation | Azide and a phosphine |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and a terminal alkyne |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and a strained alkyne (e.g., cyclooctyne) |

| Tetrazine Ligation | Tetrazine and a strained alkene/alkyne |

This interactive table outlines some of the most widely used bioorthogonal reactions in protein chemistry.

The secondary amine of the morpholine ring in this compound could potentially be a target for specific chemical or enzymatic functionalization. While the morpholine moiety itself is not a typical bioorthogonal handle, it could be chemically modified to introduce such a group. For instance, selective N-alkylation or N-acylation reactions could be explored to attach probes or other molecules of interest. researchgate.net However, achieving such modifications with high specificity in a complex biological milieu would be a significant challenge and would require the development of novel chemical strategies.

Enzymatic functionalization of the morpholine ring is another intriguing possibility. While there are no known enzymes that specifically target the morpholine group for post-translational modification, the vast diversity of enzymes in nature suggests that such an enzyme could potentially be discovered or engineered. rsc.org

Applications of S 2 Amino 3 Morpholinopropanoic Acid in Advanced Chemical Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

There is no available scientific literature that describes the use of (S)-2-Amino-3-morpholinopropanoic acid as a chiral building block in asymmetric synthesis.

Chiral Precursors for the Synthesis of Complex Organic Molecules

No research findings were identified that detail the use of this compound as a chiral precursor for the synthesis of complex organic molecules.

Application as Organocatalysts in Stereoselective Reactions

There are no published studies on the application of this compound as an organocatalyst in stereoselective reactions. While morpholine-based organocatalysts have been explored, specific data for this compound is absent. nih.govfrontiersin.orgnih.govresearchgate.net

Scaffold for the Rational Design of Novel Chemical Libraries

No information is available in the scientific literature regarding the use of this compound as a scaffold for the rational design of novel chemical libraries. The design of chemical libraries often utilizes diverse molecular scaffolds, but the specific use of this compound has not been documented in available resources. nih.gov

Precursor in the Development of Biodegradable Polymeric Materials

There is no research available describing the use of this compound as a precursor in the development of biodegradable polymeric materials. While polymers derived from morpholine (B109124) and amino acids are a subject of research for biomedical applications, specific studies involving this compound are not found in the searched literature. rsc.orgresearchgate.netnih.gov

Future Research Directions and Perspectives

Exploration of Novel and Environmentally Sustainable Synthetic Routes

The development of efficient and green synthetic methodologies is paramount for the wider accessibility and application of (S)-2-Amino-3-morpholinopropanoic acid. Future research will likely focus on moving beyond traditional multi-step procedures that often involve hazardous reagents and generate significant waste.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of novel chiral catalysts, optimization of reaction conditions |

| Biocatalytic Approaches | High specificity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, process optimization |

| Flow Chemistry | Improved safety, scalability, and process control | Reactor design, integration of in-line purification |

| Use of Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability | Identification of suitable bio-based starting materials, development of efficient conversion pathways |

Deeper Elucidation of Stereochemical Control in Synthesis and Enzymatic Processes

The biological activity of this compound is intrinsically linked to its stereochemistry. Therefore, a profound understanding and precise control of the stereochemical outcome in both chemical and enzymatic syntheses are critical. Future investigations will aim to unravel the mechanistic details that govern stereoselectivity.

In chemical synthesis, this involves the rational design of chiral catalysts and auxiliaries that can effectively discriminate between enantiotopic faces or groups. google.com Detailed kinetic and mechanistic studies, aided by computational modeling, will be instrumental in optimizing reaction conditions to achieve higher enantiomeric excess.

For enzymatic processes, research will focus on identifying and engineering enzymes with tailored stereoselectivity. nih.govnih.gov Techniques like directed evolution and site-directed mutagenesis will be employed to modify the active sites of enzymes, such as transaminases or aldolases, to favor the production of the desired (S)-enantiomer. google.comnih.gov Understanding the substrate scope and stereochemical preferences of these biocatalysts will be a key area of exploration. researchgate.netresearchgate.net

Advanced Computational Modeling for Predicting Reactivity and Interactions

Computational chemistry is set to play an increasingly pivotal role in accelerating research on this compound. Advanced computational models can provide valuable insights into its reactivity, conformational preferences, and interactions with biological targets, thereby guiding experimental efforts. mdpi.com

Future research will leverage quantum mechanics (QM) and molecular mechanics (MM) methods to:

Predict Reaction Pathways: Elucidate the mechanisms of synthetic reactions and predict the most favorable routes to this compound. nih.govnih.gov

Model Enzyme-Substrate Interactions: Understand how this amino acid binds to the active sites of enzymes, facilitating the design of more efficient biocatalysts. mdpi.com

Simulate Protein-Ligand Binding: Predict the binding affinity and mode of interaction of peptides and small molecules containing this amino acid with their biological targets. acs.orgnih.gov This can aid in the design of novel therapeutics.

These computational approaches will not only rationalize experimental observations but also enable the in silico screening of virtual compound libraries, saving time and resources in the discovery of new applications.

Expansion of the Biocatalytic Repertoire for this compound Synthesis and Transformation

Biocatalysis offers a powerful and sustainable approach for the synthesis and modification of non-canonical amino acids. nih.govresearchgate.net The expansion of the biocatalytic toolbox for this compound is a key future direction.

Researchers will focus on:

Discovering Novel Enzymes: Mining genomic databases and employing metagenomic approaches to identify new enzymes, such as aminotransferases, ammonia (B1221849) lyases, and aldolases, that can catalyze the synthesis of this amino acid or its precursors. nih.govresearchgate.net

Enzyme Engineering: Utilizing directed evolution and rational design to improve the activity, stability, and substrate specificity of existing enzymes. nih.gov This will enable the development of robust biocatalysts for industrial-scale production.

Developing Enzyme Cascades: Designing multi-enzyme systems that can perform sequential reactions in a single pot, leading to more efficient and economical synthetic processes. nih.gov

| Enzyme Class | Potential Application in Synthesis/Transformation | Research Focus |

| Aminotransferases | Asymmetric amination of a keto-acid precursor | Discovery of novel transaminases with specificity for the morpholine-containing substrate |

| Ammonia Lyases | Asymmetric addition of ammonia to an unsaturated precursor | Engineering lyases for improved activity and stereoselectivity |

| Aldolases | Stereoselective carbon-carbon bond formation | Exploring the substrate scope of aldolases for constructing the amino acid backbone |

| Hydrolases | Enantioselective resolution of racemic mixtures | Screening for hydrolases with high enantioselectivity towards derivatives of 2-Amino-3-morpholinopropanoic acid |

Investigating the Role of Morpholine-Containing Amino Acids in Chemical Biology Probes and Tools

The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for developing chemical biology probes to investigate biological processes. nih.govacs.orgupenn.edu The morpholine (B109124) moiety of this compound offers unique properties that can be exploited for this purpose. ebi.ac.uknih.gov

Future research will explore its use in:

Developing Fluorescent Probes: Attaching fluorophores to the morpholine ring to create probes for imaging and sensing applications. acs.org

Creating Photo-crosslinkers: Introducing photoactivatable groups to map protein-protein interactions.

Designing Conformationally Constrained Peptides: The morpholine ring can act as a scaffold to control the secondary structure of peptides, leading to enhanced stability and biological activity. researchgate.net

By site-specifically incorporating this compound into proteins, researchers can gain valuable insights into protein structure, function, and dynamics. nih.govresearchgate.netnih.gov This will open up new avenues for drug discovery and diagnostics.

Q & A

Q. What are the common synthetic routes for (S)-2-Amino-3-morpholinopropanoic acid, and how do reaction conditions influence enantiomeric purity?

The synthesis typically involves multi-step protocols starting with chiral amino acid precursors (e.g., L-serine or L-alanine) to establish the stereochemistry. A key step is the introduction of the morpholine ring via nucleophilic substitution or reductive amination under controlled pH and temperature. For example, the morpholine moiety can be incorporated using tert-butyloxycarbonyl (Boc)-protected intermediates to prevent side reactions. Enantiomeric purity is ensured by chiral HPLC or enzymatic resolution, with reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd/C for hydrogenation) critically affecting yield and stereoselectivity .

Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?

Structural confirmation requires a combination of:

- NMR spectroscopy (¹H/¹³C, DEPT-135) to identify protons adjacent to the morpholine ring and amino group.

- High-resolution mass spectrometry (HRMS) for exact mass determination.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguity.

- Circular dichroism (CD) to verify the (S)-configuration. Purity is assessed via reverse-phase HPLC with a chiral column, using acetonitrile/water gradients with 0.1% trifluoroacetic acid to enhance peak resolution .

Q. What are the primary biological targets or pathways associated with this compound?

The compound’s morpholine and amino acid moieties suggest interactions with enzymes or receptors involved in neurotransmitter synthesis or peptide recognition. For example, it may act as a substrate analog for aminotransferases or inhibit bacterial D-alanine ligase due to structural similarity to D-alanine. Preliminary studies on analogous morpholine-containing compounds highlight potential activity in neurological disorders, though target validation requires enzyme kinetic assays (e.g., Michaelis-Menten analysis) and competitive binding studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., pH, ionic strength) or impurities in synthesized batches. To address this:

- Perform batch-to-batch reproducibility tests using LC-MS to confirm purity (>98%).

- Use isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffer conditions.

- Compare results across orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to rule out method-specific artifacts. Contradictions in enantiomer-specific activity can be clarified by testing both (S) and (R)-forms in parallel .

Q. What strategies enable enantioselective synthesis of this compound with >99% ee?

High enantioselectivity is achieved via:

- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed aminations.

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic esters to isolate the (S)-enantiomer.

- Dynamic kinetic resolution : Combining transition metal catalysts (e.g., Ru) with enzymes to racemize undesired enantiomers in situ. Optimized protocols report yields of 70–85% with ee >99% when using immobilized enzymes or flow chemistry systems .

Q. What mechanistic insights can be gained from studying the degradation pathways of this compound under physiological conditions?

Degradation studies in simulated biological fluids (e.g., PBS at 37°C) reveal:

- Oxidative deamination : The amino group is vulnerable to oxidation, forming a ketone intermediate.

- Morpholine ring opening : Acidic conditions (pH <4) hydrolyze the morpholine moiety to ethanolamine derivatives. Mechanistic probes include ²H/¹³C isotopic labeling to track bond cleavage and LC-QTOF-MS to identify degradation products. Stability is enhanced by prodrug strategies (e.g., ester prodrugs) or formulation with antioxidants .

Q. How does the compound’s stereochemistry influence its interaction with bacterial cell walls in antimicrobial studies?

The (S)-configuration is critical for mimicking natural D-amino acids in peptidoglycan biosynthesis. Molecular docking simulations show that the morpholine ring disrupts penicillin-binding protein (PBP) active sites, while the amino acid backbone competes with endogenous substrates. Synergistic effects with β-lactam antibiotics can be quantified via checkerboard assays (FIC index ≤0.5 indicates synergy). Resistance studies require serial passage experiments under sub-MIC conditions .

Methodological Considerations

Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological activity?

- In vitro : Primary neuronal cultures for glutamate uptake assays or hippocampal slice electrophysiology to assess synaptic plasticity.

- In vivo : Rodent models of epilepsy (e.g., kainic acid-induced seizures) or neurodegenerative diseases (e.g., Morris water maze for cognitive deficits). Dose-response relationships should be established using pharmacokinetic profiling (plasma/brain concentration ratios via LC-MS/MS) .

Q. How can researchers mitigate toxicity concerns during preclinical development?

- In vitro cytotoxicity screening : HepG2 or HEK293 cells with MTT assays.

- Metabolite profiling : Identify hepatotoxic derivatives using microsomal incubation (e.g., human liver microsomes + NADPH).

- In vivo safety : Acute toxicity studies in zebrafish embryos (LC₅₀) followed by rodent maximal tolerated dose (MTD) trials. Structural modifications (e.g., replacing the morpholine with piperazine) may reduce off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.